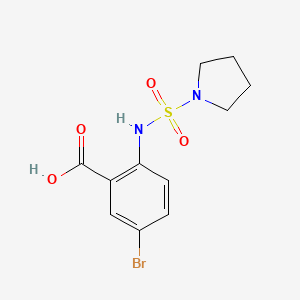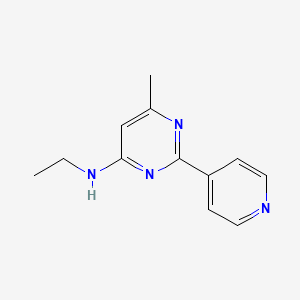![molecular formula C12H11F2NO4 B7554550 1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554550.png)
1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid, also known as Difluoromethoxyphenyl carbamoyl cyclopropane (DFM-C3), is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFM-C3 is a cyclopropane derivative that is structurally similar to the non-steroidal anti-inflammatory drug (NSAID) naproxen. However, unlike naproxen, DFM-C3 has shown promising results in preclinical studies as a potential treatment for various diseases.
作用机制
DFM-C3 inhibits the activity of COX-2 by binding to the enzyme's active site. This prevents the conversion of arachidonic acid into prostaglandins, which are involved in the inflammatory response. By inhibiting COX-2 activity, DFM-C3 reduces inflammation and pain. In addition, DFM-C3 has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway.
Biochemical and Physiological Effects
DFM-C3 has been shown to have various biochemical and physiological effects. In preclinical studies, DFM-C3 has been shown to reduce inflammation and pain, induce apoptosis in cancer cells, and protect neurons from oxidative stress. In addition, DFM-C3 has been shown to have a favorable safety profile, with no significant toxicity observed in animal studies.
实验室实验的优点和局限性
DFM-C3 has several advantages and limitations for lab experiments. One advantage is that it is a synthetic compound that can be easily synthesized and purified. In addition, DFM-C3 has shown promising results in preclinical studies, making it a potential candidate for further development as a therapeutic agent. However, one limitation is that DFM-C3 has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known. Another limitation is that DFM-C3's mechanism of action is not fully understood, which may make it difficult to optimize its therapeutic potential.
未来方向
There are several future directions for research on DFM-C3. One direction is to further investigate its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Another direction is to optimize its pharmacokinetic properties, such as its bioavailability and half-life, to improve its efficacy in vivo. Additionally, further research is needed to fully understand its mechanism of action and identify potential drug targets for optimization.
合成方法
DFM-C3 can be synthesized using a multi-step process that involves the reaction of difluoromethoxyphenyl isocyanate with cyclopropanecarboxylic acid. The reaction is typically carried out in the presence of a suitable solvent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
科学研究应用
DFM-C3 has been the subject of extensive scientific research due to its potential therapeutic applications. Preclinical studies have shown that DFM-C3 has anti-inflammatory, anti-cancer, and neuroprotective properties. In particular, DFM-C3 has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that contribute to inflammation and pain. DFM-C3 has also been shown to induce apoptosis (cell death) in cancer cells and protect neurons from oxidative stress.
属性
IUPAC Name |
1-[[4-(difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO4/c13-11(14)19-8-3-1-7(2-4-8)15-9(16)12(5-6-12)10(17)18/h1-4,11H,5-6H2,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTLSZYOOATOMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CC=C(C=C2)OC(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[4-(Difluoromethoxy)phenyl]carbamoyl]cyclopropane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-chloro-2-fluorophenyl)methanone](/img/structure/B7554475.png)
![2-[1-(1,2-Dimethylimidazol-4-yl)sulfonylpiperidin-2-yl]acetic acid](/img/structure/B7554497.png)
![[3-(Aminomethyl)pyrrolidin-1-yl]-(4-bromophenyl)methanone](/img/structure/B7554505.png)


![2-[3-(aminomethyl)pyrrolidin-1-yl]-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B7554524.png)
![(E)-1-[3-(aminomethyl)pyrrolidin-1-yl]-3-(4-chlorophenyl)prop-2-en-1-one](/img/structure/B7554527.png)
![N-[4-(cyanomethyl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B7554529.png)

![1-[(5-Bromothiophen-3-yl)methyl-methylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554556.png)
![1-[2-(4-Nitrophenyl)ethylcarbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554559.png)
![1-[(4-Carbamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554567.png)
![1-[(3-Sulfamoylphenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7554575.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)amino]acetic acid](/img/structure/B7554582.png)